molecular formula C13H18ClNO B2715850 2-chloro-N-(4-phenylbutan-2-yl)propanamide CAS No. 743442-10-6

2-chloro-N-(4-phenylbutan-2-yl)propanamide

Cat. No. B2715850
CAS RN: 743442-10-6
M. Wt: 239.74
InChI Key: HMNUMSKIRHYVOD-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-phenylbutan-2-yl)propanamide” is a chemical compound with the molecular formula C13H18ClNO . It has a molecular weight of 239.74 . This compound is used in research .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-phenylbutan-2-yl)propanamide” can be represented by the SMILES string O=C(CCl)NC(C)CCC1=CC=CC=C1 . This indicates that the compound contains a carbonyl group (C=O), a chloro group (CCl), an amide group (NC), and a phenyl group (C6H5).

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Propofol, chemically unrelated to 2-chloro-N-(4-phenylbutan-2-yl)propanamide but relevant for its pharmacodynamic and pharmacokinetic exploration, is an intravenous anaesthetic with rapid induction and maintenance of anaesthesia. It is highlighted for its effectiveness in various anaesthetic practices, offering advantages such as rapid recovery and low incidence of postoperative nausea and vomiting. These characteristics are essential in evaluating new pharmacological agents for anaesthetic use or other medical applications (Langley & Heel, 1988).

Chemical Properties and Applications

The study on MLCT (Metal-to-Ligand Charge Transfer) excited states of cuprous bis-phenanthroline compounds discusses chemical properties and applications of these compounds, relevant for understanding chemical behaviors and potential applications of 2-chloro-N-(4-phenylbutan-2-yl)propanamide. This research provides insights into the photochemical and photophysical properties that are crucial for applications in fields such as photovoltaics and photochemistry (Scaltrito et al., 2000).

Environmental and Toxicological Research

Research on the environmental fate, toxicity, and mechanisms of action of various compounds is pivotal for understanding the broader impacts of chemical agents. For instance, studies on the environmental occurrence and toxicity of triclosan highlight the importance of assessing chemical stability, degradation, and potential toxic effects on ecosystems and human health. Such research is foundational for evaluating new chemicals for safety and environmental impact (Bedoux et al., 2012).

properties

IUPAC Name

2-chloro-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(15-13(16)11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNUMSKIRHYVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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